1-Ethyladamantane
Overview
Description
1-Ethyladamantane, also known as this compound, is a useful research compound. Its molecular formula is C12H20 and its molecular weight is 164.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties :
- Synthesis from Adamantane: 1-Ethyladamantane can be synthesized from adamantane and ethylene over a solid acid catalyst, with silica-alumina found to catalyze this reaction effectively. The presence of hydrogen chloride enhances the catalytic activity (Honna, Ichikawa, & Iida, 1986).
- Rearrangement into 1,3-Dimethyladamantane: During the synthesis, this compound is rearranged by acid catalysts into 1,3-dimethyladamantane (DMA), indicating its reactive nature under certain conditions.
Pharmacological Applications :
- Antiviral and Antiparkinsonian Properties: Adamantane derivatives, including 1-aminoadamantane (a related compound), are noted for their antiviral activity against influenza A viruses and use in the treatment of Parkinson's disease. This indicates the potential of this compound in similar applications (Spasov, Khamidova, Bugaeva, & Morozov, 2006).
Physical and Thermodynamic Properties :
- Density, Viscosity, and Refractive Index: Studies on the physical properties of adamantane derivatives, including this compound, provide insights into their interaction and behavior in different environments, which is crucial for their application in high energy-density hydrocarbon fuels (Cao, Qin, Wu, Guo, Xu, & Fang, 2014).
Potential in Organic Chemistry :
- Reactivity with Other Compounds: The reactivity of this compound with other organic compounds, such as bis(trialkylstannyl)ethynes, showcases its versatility in organic synthesis and potential in creating novel organic compounds (Wrackmeyer, Klimkina, Milius, & Bubnov, 2003).
Energy Applications :
- High Energy-Density Fuels: Its properties suggest that this compound might be a potential component in new high energy-density hydrocarbon fuels.
Safety and Hazards
Safety data sheets indicate that precautions should be taken to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 1-Ethyladamantane . Protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .
Properties
IUPAC Name |
1-ethyladamantane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-2-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTHCCWEYOKFSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335019 | |
Record name | 1-Ethyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
770-69-4 | |
Record name | 1-Ethyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reaction pathways of 1-ethyladamantane during anodic oxidation?
A1: The anodic oxidation of this compound can proceed through two main pathways: proton loss or fragmentation. In the presence of trifluoroacetic acid or acetonitrile, the initial step involves the formation of a charge-delocalized cation radical []. While simpler alkyladamantanes like this compound primarily undergo deprotonation from the cation radical, bulkier substituents on the adamantane cage can shift the reaction towards fragmentation of a carbon-carbon bond []. This competition is governed by the stability of the resulting carbocation, with fragmentation being favored when a tertiary carbocation can be formed.
Q2: How does this compound behave in binary mixtures with alcohols, and what insights do these mixtures provide about its potential applications?
A3: Studies on binary mixtures of this compound with 1-heptanol and cyclohexylmethanol provide valuable insights into its physicochemical properties and potential applications []. Measurements of density, viscosity, refractive index, and surface tension across different temperatures and compositions reveal deviations from ideal behavior []. These deviations, quantified through excess molar volume, viscosity deviation, molar refraction deviation, and surface tension deviation, highlight the presence of molecular interactions between this compound and the alcohols []. This data contributes to a fundamental understanding of adamantane derivatives as potential components in high energy-density hydrocarbon fuels [].
Q3: Has the catalytic oxidation of this compound been investigated, and what are the key findings?
A4: The catalytic oxidation of this compound has been studied using hydrogen peroxide as the oxidant and iron-pyridine complexes as catalysts []. This system utilizes atomic hydrogen generated by a palladium membrane to reduce iron in the catalytic complex []. Interestingly, oxidation occurs not only at the tertiary and secondary carbon atoms of the adamantane nucleus but also at the primary carbon atoms of the ethyl group []. Notably, alcohols are the major products of this reaction, exceeding the yield of ketones []. This selectivity towards alcohol formation highlights the potential for controlling the oxidation process through catalyst design and reaction conditions.
Q4: What analytical techniques are commonly employed to study this compound and related compounds?
A6: Analyzing this compound and similar compounds often relies on techniques such as gas chromatography-mass spectrometry (GC-MS). In the context of crude oil analysis, this method helps identify and quantify various diamondoids, including this compound []. Researchers utilize specific mass-to-charge ratios (m/z) to identify different diamondoid species within complex mixtures []. For example, the presence of this compound is typically indicated by a prominent peak at m/z 135 []. This analytical approach enables researchers to investigate the distribution and abundance of diamondoids in various samples, providing insights into geological processes and petroleum formation.
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